molecular formula C27H20N2OS B3278688 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide CAS No. 681228-13-7

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide

Cat. No.: B3278688
CAS No.: 681228-13-7
M. Wt: 420.5 g/mol
InChI Key: OWKNSJVHJWKTRZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide (CAS Number: 681228-13-7) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C27H20N2OS and a molecular weight of 420.5, this compound is part of a well-studied class of heterocycles known for their diverse pharmacological potential . Benzothiazole scaffolds are recognized for a broad spectrum of biological activities. Recent structure-activity relationship (SAR) studies highlight that benzothiazole derivatives demonstrate potent anti-inflammatory and analgesic properties in preclinical models, making them promising candidates for the development of new therapeutic agents . Furthermore, related benzothiazole-phenyl-based analogs are being actively investigated as potent dual inhibitors of key enzymatic targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Concurrent inhibition of sEH and FAAH represents a modern polypharmacology approach for treating pain and inflammation, potentially offering enhanced efficacy with fewer side effects compared to single-target agents . The benzothiazole core is a privileged structure in drug discovery, also featured in compounds with reported anticancer, antimicrobial, and neuroprotective activities . This product is provided For Research Use Only. It is intended for laboratory research and experimental applications such as in vitro bio-screening, hit-to-lead optimization, and structure-activity relationship studies. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2OS/c30-26(21-12-10-20(11-13-21)18-19-6-2-1-3-7-19)28-23-16-14-22(15-17-23)27-29-24-8-4-5-9-25(24)31-27/h1-17H,18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKNSJVHJWKTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and reported biological activities:

Compound Name Structural Modifications vs. Target Compound Biological Activity/Properties Reference ID
N-[4-(1,3-Benzothiazol-2-yl)phenyl]acetamide Acetamide replaces benzylbenzamide Monoacylglycerol lipase inhibition; anticancer activity
N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) Biphenyl replaces benzyl group Prominent diuretic activity
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide Methoxy substituent replaces benzyl group Not explicitly reported (structural analog)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-pyrazinecarboxamide Pyrazine ring replaces benzyl group Structural data only; inferred electronic modulation
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles Triazole and pyridyl substituents added to benzothiazole Antibacterial (Gram-positive) and antitubercular
2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides Thiazolidinone and nicotinamide modifications Antimicrobial (broad-spectrum)

Key Observations:

However, reduced solubility could limit bioavailability. Biphenyl substituents (e.g., compound II in ) introduce bulkier aromatic systems, which may favor interactions with hydrophobic enzyme pockets but reduce metabolic stability.

Biological Activity Trends: Anticancer Potential: Acetamide analogs () inhibit monoacylglycerol lipase, a target in cancer metabolism. The benzyl group in the target compound might similarly modulate lipase or kinase activity. Antimicrobial Activity: Triazole- and thiazolidinone-containing benzothiazoles () show potency against Gram-positive bacteria (e.g., S. aureus) and fungi, suggesting the target compound’s benzothiazole core could confer similar activity.

Diuretic vs. Antimicrobial Applications :

  • The biphenyl derivative () highlights how substituent changes can shift pharmacological focus—from diuretic to antimicrobial—depending on the target pathway.

Research Findings and Mechanistic Insights

  • Antibacterial Mechanisms: Benzothiazole derivatives with triazole moieties () disrupt bacterial cell wall synthesis or DNA gyrase, similar to fluoroquinolones. The target compound’s benzamide group may enhance binding to bacterial enzymes.
  • Anticancer Pathways: In acetamide analogs (), benzothiazoles inhibit lipid-metabolizing enzymes like monoacylglycerol lipase, which is overexpressed in tumors. The benzyl group in the target compound could stabilize enzyme-inhibitor complexes via hydrophobic interactions.
  • Structural Flexibility : The benzothiazole nucleus tolerates diverse substitutions (e.g., methoxy, pyrazine, biphenyl), enabling fine-tuning of electronic properties and solubility .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide is a synthetic organic compound notable for its complex structure, which includes a benzothiazole moiety and a benzamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical formula of this compound is C20H18N2SC_{20}H_{18}N_{2}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural characteristics contribute to its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Line Testing : In vitro studies have shown that this compound exhibits cytotoxicity against human lung cancer cell lines such as A549 and HCC827. The IC50 values observed were approximately 6.75 μM and 5.13 μM respectively in 2D culture assays, indicating effective inhibition of cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. It was tested against both Gram-positive and Gram-negative bacteria:

  • Testing Methodology : The antimicrobial efficacy was assessed using broth microdilution methods according to CLSI guidelines. The compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and receptors that play critical roles in cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
N-(4-(1H-benzimidazol-2-yl)phenyl)-4-benzylbenzamideContains a benzimidazole instead of benzothiazoleAnticancer activity
4-(1H-Benzimidazol-2-yl)-N-benzylanilineSimilar amine structureAntioxidant properties
2-Amino-N-(4-benzoylphenyl)-benzothiazoleDifferent substituent on the benzothiazole ringEnzyme inhibition

This table illustrates that while there are similarities in structural features among these compounds, their biological activities can vary significantly.

Case Studies and Research Findings

Recent research has focused on optimizing the chemical structure of this compound to enhance its potency and selectivity against cancer cells while minimizing toxicity to normal cells. A study indicated that modifications to the benzothiazole moiety could lead to improved anticancer activity without increasing adverse effects on normal fibroblast cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 2-hydrazinobenzothiazole and chlorobenzenesulfonyl chlorides. Key steps include nucleophilic substitution and amide bond formation under reflux in ethanol or dichloromethane. Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity, and catalyst selection. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity . Monitoring with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Essential techniques include:

  • 1H/13C NMR : Look for benzothiazole proton signals at δ 7.8–8.2 ppm and amide NH peaks near δ 10.2 ppm.
  • FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and benzothiazole C=N at ~1600 cm⁻¹.
  • HRMS : Validate molecular ion [M+H]+ at m/z 433.12 (calculated). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC50).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or kinase targets (e.g., 50 nM–10 µM concentration range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or microbial strains?

  • Methodological Answer : Contradictions may arise due to differential target expression or compound permeability. Solutions include:

  • Mechanistic Profiling : siRNA knockdown of suspected targets (e.g., carbonic anhydrase IX) to confirm on-target effects.
  • Metabolic Stability Tests : Liver microsome assays (e.g., human vs. murine) to assess species-specific metabolism.
  • Membrane Permeability : Caco-2 monolayer assays to evaluate passive diffusion vs. active transport .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure, especially with low-quality crystals?

  • Methodological Answer : Use SHELXL for refinement with high-resolution (<1.2 Å) X-ray data. For twinned or low-quality crystals:

  • Apply ORTEP-3 for graphical modeling of disorder.
  • Utilize SHELXD for phase problem resolution via charge-flipping algorithms.
  • Refine hydrogen atom positions using riding models and isotropic displacement parameters .

Q. How can computational modeling predict binding modes and guide structural modifications for enhanced potency?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide (Schrödinger Suite) to simulate interactions with targets like EGFR or tubulin. Prioritize poses with ΔG < -8 kcal/mol.
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å).
  • QSAR Models : Train on benzothiazole derivatives’ IC50 data to predict substituent effects (e.g., electron-withdrawing groups at C4 improve activity) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide
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N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide

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